molecular formula C22H16BrClN2O2S B5001847 (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile

(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile

Cat. No.: B5001847
M. Wt: 487.8 g/mol
InChI Key: FEMRMXODSJYHCL-BHRSDGNBSA-N
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Description

(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a chloro group, a dimethoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The final step involves the formation of the penta-2,4-dienenitrile structure under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile: Unique due to its specific combination of functional groups and structural features.

    Other thiazole derivatives: Share the thiazole ring but differ in the substituents attached to the ring.

    Other penta-2,4-dienenitrile compounds: Similar in having the penta-2,4-dienenitrile structure but differ in the attached groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bromophenyl group, a chloro group, a dimethoxyphenyl group, and a thiazolyl group, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2S/c1-27-20-10-6-15(11-21(20)28-2)19-13-29-22(26-19)16(12-25)5-9-18(24)14-3-7-17(23)8-4-14/h3-11,13H,1-2H3/b16-5+,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMRMXODSJYHCL-BHRSDGNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC=C(C3=CC=C(C=C3)Br)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C=C(/C3=CC=C(C=C3)Br)\Cl)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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